molecular formula C12H12N4O B2690069 1-(isoindolin-2-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone CAS No. 2034515-15-4

1-(isoindolin-2-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone

Cat. No.: B2690069
CAS No.: 2034515-15-4
M. Wt: 228.255
InChI Key: ANJQEWNIUCPWSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Isoindolin-2-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone is a synthetic hybrid organic compound of significant interest in medicinal chemistry and pharmaceutical research. It is built upon the privileged 1,2,4-triazole pharmacophore, a nitrogen-containing heterocycle renowned for its diverse biological activities and presence in numerous therapeutic agents . The 1,2,4-triazole ring is a key structural component in several FDA-approved drugs, including antifungal agents (e.g., fluconazole, voriconazole), anticancer aromatase inhibitors (e.g., letrozole), and others for a range of conditions . Its high dipole moment, capacity for hydrogen bonding, and metabolic stability make it an excellent scaffold for interacting with biological targets . The isoindoline moiety incorporated into this molecule is another privileged structure frequently encountered in bioactive compounds, contributing to the molecule's overall physicochemical properties and potential for target binding. This specific molecular architecture makes this compound a highly valuable intermediate for researchers. Its primary application is in the design, synthesis, and screening of novel small-molecule libraries aimed at discovering new therapeutic agents. The compound is particularly useful for projects targeting enzymes and receptors where 1,2,4-triazole derivatives have shown efficacy. Recent scientific literature highlights that 1,2,4-triazole-based compounds are actively being investigated as potent anticancer agents, with some demonstrating strong inhibition of key enzymes like VEGFR-2, a primary target in anti-angiogenic cancer therapy . Furthermore, research into triazolone derivatives as inhibitors of other targets, such as Nicotinamide N-Methyltransferase (NNMT), underscores the continued relevance of this chemotype in developing treatments for cancer and metabolic diseases . This reagent is provided For Research Use Only (RUO) and is intended solely for laboratory research applications in drug discovery and development. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this and all chemical compounds with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

1-(1,3-dihydroisoindol-2-yl)-2-(1,2,4-triazol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O/c17-12(7-16-9-13-8-14-16)15-5-10-3-1-2-4-11(10)6-15/h1-4,8-9H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANJQEWNIUCPWSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CN1C(=O)CN3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(isoindolin-2-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone typically involves the formation of the isoindoline and triazole rings followed by their coupling. A common synthetic route might include:

    Formation of Isoindoline: This can be achieved through the reduction of phthalimide derivatives.

    Formation of Triazole: This can be synthesized via the Huisgen cycloaddition reaction between an azide and an alkyne.

    Coupling Reaction: The final step involves coupling the isoindoline and triazole moieties under appropriate conditions, such as using a base and a suitable solvent.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(isoindolin-2-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Possible therapeutic applications due to its structural features, which are common in pharmacologically active compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(isoindolin-2-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The triazole ring is known to bind to metal ions, which could be relevant in its mechanism of action.

Comparison with Similar Compounds

The compound belongs to a broader class of 1,2,4-triazolylethanones, which are widely studied for their antimicrobial properties. Below is a detailed comparison with structurally and functionally related analogs:

Key Observations :

  • Isoindolin vs. Aromatic Substitutents: The isoindolin group introduces a bicyclic structure, enhancing steric hindrance compared to monocyclic phenyl or benzofuran groups. This may influence binding to fungal cytochrome P450 (CYP51) enzymes, a target for azole antifungals .
  • Synthetic Flexibility : Phenyl and benzofuran derivatives are synthesized via well-established alkylation or condensation routes , whereas isoindolin derivatives likely require specialized handling of the bicyclic amine.

Key Observations :

  • Triazole as a Pharmacophore : All compounds share the 1,2,4-triazole ring, critical for binding to fungal CYP51 via coordination to the heme iron .
  • Substituent Impact : Halogenated phenyl groups (e.g., dichloro, difluoro) improve metabolic stability and potency, while isoindolin may optimize selectivity for fungal over human CYP enzymes.
Physicochemical Properties
Compound Molecular Weight (g/mol) Melting Point (°C) Solubility Key Spectral Data (NMR/IR) References
1-(Isoindolin-2-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone ~243.28 Not reported Likely polar aprotic Expected δ 8.1–8.3 (triazole protons)
1-(Benzofuran-2-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone 253.25 148–150 Soluble in DMSO IR: 1680 cm⁻¹ (C=O stretch)
1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone 223.18 115–120 Soluble in ethanol ¹H NMR: δ 8.2 (triazole), 7.6–7.8 (aromatic)

Key Observations :

  • Solubility : Benzofuran and halogenated phenyl derivatives exhibit moderate solubility in organic solvents, critical for formulation.
  • Thermal Stability : Higher melting points in benzofuran derivatives suggest stronger crystalline packing compared to phenyl analogs.

Biological Activity

1-(isoindolin-2-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antifungal research. The presence of both isoindoline and triazole moieties in its structure suggests a diverse range of interactions with biological targets, making it an interesting subject for investigation.

Chemical Structure

The compound can be represented by the following structural formula:

C10H10N4O\text{C}_{10}\text{H}_{10}\text{N}_4\text{O}

This structure comprises an isoindoline ring fused with a triazole ring, which is known for its pharmacological significance.

Antitumor Activity

Research indicates that derivatives of this compound exhibit significant antitumor properties. A study demonstrated that similar compounds showed IC50 values against various cancer cell lines:

CompoundCell LineIC50 (µM)
37A5496.76
37HepG29.44
FluorouracilA549~27.04

Compounds like 37 displayed a four-fold improvement in inhibiting cell proliferation compared to the positive control Fluorouracil, indicating a strong potential for development as anticancer agents .

Antifungal Activity

The compound has also been evaluated for its antifungal properties. In comparative studies, it exhibited higher efficacy against certain fungal strains than standard treatments. For instance, derivatives were tested against Botryodiplodia theobromae, showing superior activity compared to commercial fungicides at specified concentrations .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Induction of Apoptosis : The compound appears to activate apoptotic pathways in cancer cells, leading to programmed cell death.
  • Inhibition of Cell Proliferation : By interfering with cellular signaling pathways responsible for growth and survival, it effectively reduces tumor growth.

Study on Antitumor Activity

A specific study focused on isoindoline derivatives revealed that compounds containing the triazole moiety were particularly effective against liver cancer cells (HepG2). The flow cytometry analysis confirmed that these compounds induced apoptosis in a dose-dependent manner .

Study on Antifungal Efficacy

Another investigation highlighted the antifungal properties of related triazole derivatives. The minimum inhibitory concentration (MIC) values were determined against various fungal strains:

CompoundMIC (µg/mL)
1-(2-Naphthyl)-2-(triazol-1-yl)ethanone256
Control (Triadimefon)512

The results indicated that certain derivatives were more potent than traditional antifungal agents .

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